molecular formula C13H17NO4 B14701684 1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone CAS No. 15257-80-4

1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone

Cat. No.: B14701684
CAS No.: 15257-80-4
M. Wt: 251.28 g/mol
InChI Key: YSJUZRHMKVVAFA-UHFFFAOYSA-N
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Description

1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone is an organic compound that features an aziridine ring attached to a phenyl group substituted with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone can be synthesized through a multi-step process involving the formation of the aziridine ring and subsequent attachment to the trimethoxyphenyl group. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate aziridine precursor under acidic or basic conditions to form the desired product. The reaction conditions typically include:

    Temperature: Moderate temperatures (20-50°C)

    Solvent: Common solvents like dichloromethane or ethanol

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include:

    Reaction Scale: Large reactors with precise temperature and pressure control

    Purification: Techniques like recrystallization, distillation, or chromatography

    Safety: Handling of hazardous reagents and waste management

Chemical Reactions Analysis

Types of Reactions: 1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the aziridine ring with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or tetrahydrofuran

    Substitution: Amines, thiols, in solvents like ethanol or water

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Derivatives with new functional groups replacing the aziridine ring

Scientific Research Applications

1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, forming reactive intermediates that can covalently modify target molecules. This modification can alter the function of the target, leading to various biological effects. Key pathways involved include:

    Enzyme Inhibition: Covalent modification of enzyme active sites, leading to inhibition of enzyme activity.

    Receptor Binding: Interaction with receptors, potentially modulating signal transduction pathways.

Comparison with Similar Compounds

1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone can be compared with other aziridine-containing compounds and trimethoxyphenyl derivatives. Similar compounds include:

    1-(Aziridin-1-yl)-2-phenylethanone: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    2-(3,4,5-Trimethoxyphenyl)ethanamine: Contains an amine group instead of the aziridine ring, leading to different biological activities.

Uniqueness: The presence of both the aziridine ring and the trimethoxyphenyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

15257-80-4

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

1-(aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone

InChI

InChI=1S/C13H17NO4/c1-16-10-6-9(8-12(15)14-4-5-14)7-11(17-2)13(10)18-3/h6-7H,4-5,8H2,1-3H3

InChI Key

YSJUZRHMKVVAFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=O)N2CC2

Origin of Product

United States

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